molecular formula C13H8BrNS B8604409 4-Bromo-2-(phenylsulfanyl)benzonitrile CAS No. 825649-89-6

4-Bromo-2-(phenylsulfanyl)benzonitrile

Cat. No.: B8604409
CAS No.: 825649-89-6
M. Wt: 290.18 g/mol
InChI Key: XKBLBIZKQJLWOL-UHFFFAOYSA-N
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Description

Its structural features make it a valuable intermediate in organic synthesis, particularly in the construction of sulfur-containing macrocycles and functionalized aromatics.

Properties

CAS No.

825649-89-6

Molecular Formula

C13H8BrNS

Molecular Weight

290.18 g/mol

IUPAC Name

4-bromo-2-phenylsulfanylbenzonitrile

InChI

InChI=1S/C13H8BrNS/c14-11-7-6-10(9-15)13(8-11)16-12-4-2-1-3-5-12/h1-8H

InChI Key

XKBLBIZKQJLWOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=C(C=CC(=C2)Br)C#N

Origin of Product

United States

Comparison with Similar Compounds

Structural Characterization :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.53–7.50 (m, 2H), 7.48–7.44 (m, 4H), 7.36 (dd, J = 2.0 Hz, 8.0 Hz, 1H), 6.96 (d, J = 2.0 Hz, 1H) .
  • ¹³C NMR (100 MHz, CDCl₃): δ 145.1, 134.4, 134.3, 131.5, 130.1, 129.7, 129.4, 128.2, 127.7, 116.2, 110.6 .

The compound’s electron-deficient aromatic ring (due to the nitrile and bromine groups) enhances its reactivity in cross-coupling reactions, while the phenylsulfanyl moiety facilitates sulfur-based transformations.

Comparison with Structurally Similar Compounds

4-Bromo-2-(trifluoromethyl)benzonitrile

  • Structure : Replaces phenylsulfanyl with a trifluoromethyl (-CF₃) group.
  • Molecular Weight : 250.01 g/mol .
  • Synthesis : Used as a substrate in nickel-catalyzed coupling with sodium sulfinates under visible light, yielding 4-(phenylsulfonyl)-2-(trifluoromethyl)benzonitrile (82% yield) .
  • Commercial Availability : Purity >95%, priced at ¥12,000/5g .
  • Safety : Harmful by inhalation, skin contact, or ingestion .

4-Bromo-2-(1H-1,2,4-triazol-1-yl)benzonitrile

  • Structure : Substitutes phenylsulfanyl with a 1,2,4-triazole ring.
  • Synthesis : Prepared via nucleophilic aromatic substitution of 4-bromo-2-fluorobenzonitrile with 1,2,4-triazole (94% yield) under reflux with K₂CO₃ .
  • Applications: Potential as an agrochemical intermediate due to fluorinated substituents .

(S)-4-Bromo-2-(oxiran-2-ylmethoxy)benzonitrile

  • Structure : Contains an epoxy-functionalized methoxy group.
  • Molecular Weight : 254.08 g/mol .
  • Commercial Status : Rare chemical, priced at $1,400/g .

4-Bromo-2-(bromomethyl)benzonitrile

  • Structure : Features a bromomethyl (-CH₂Br) group.
  • Molecular Formula : C₈H₅Br₂N .
  • Reactivity : Bromomethyl group enables further alkylation or cross-coupling reactions .

4-Bromo-2-(methylamino)benzonitrile

  • Structure: Methylamino (-NHCH₃) substituent.
  • Safety : Requires handling under inert atmosphere; hygroscopic .

4-Bromo-2-(morpholin-4-yl)benzonitrile

  • Structure : Morpholine ring at the 2-position.
  • Molecular Weight : 267.12 g/mol .
  • Solubility: Slightly soluble in chloroform and methanol .

Comparative Analysis Table

Compound Substituent Molecular Weight (g/mol) Key Reactivity/Applications Synthesis Yield/Notes References
4-Bromo-2-(phenylsulfanyl)benzonitrile -SPh 276.17 (calculated) Macrocycle synthesis, C–H activation NMR data confirmed
4-Bromo-2-(trifluoromethyl)benzonitrile -CF₃ 250.01 Cross-coupling to sulfones (82% yield) Commercial purity >95%
4-Bromo-2-(1H-1,2,4-triazol-1-yl)benzonitrile -1,2,4-triazole 248.08 (calculated) Agrochemical intermediates 94% yield via SNAr
(S)-4-Bromo-2-(oxiran-2-ylmethoxy)benzonitrile -O-(epoxy) 254.08 Epoxide ring-opening reactions Rare, high cost ($1,400/g)
4-Bromo-2-(morpholin-4-yl)benzonitrile -Morpholine 267.12 Pharmaceutical research Limited solubility

Key Findings and Insights

  • Reactivity Trends : The phenylsulfanyl group in the parent compound enables sulfur-based macrocyclization , whereas trifluoromethyl and sulfonyl derivatives show higher electrophilicity for cross-coupling .
  • Synthetic Efficiency : Triazole and morpholine derivatives achieve high yields (>90%) via nucleophilic substitution , contrasting with epoxy derivatives, which are synthetically challenging and costly .
  • Safety Considerations : Bromine and trifluoromethyl groups necessitate stringent safety protocols due to toxicity .

Q & A

Synthesis and Optimization

Q: How is 4-Bromo-2-(phenylsulfanyl)benzonitrile synthesized, and what are the key reaction parameters affecting yield and purity? A: The compound is synthesized via a modular C–H activation strategy, enabling the construction of sulfur-containing macrocycles. Key parameters include:

  • Catalyst selection : Transition-metal catalysts (e.g., Pd or Ni) are critical for regioselective C–H bond functionalization.
  • Reaction temperature : Optimized between 80–100°C to balance reaction rate and side-product formation.
  • Solvent system : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates.
  • Stoichiometry of sulfur donors : Excess phenylthiol improves thioether bond formation efficiency.
    Post-synthesis, purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures >95% purity. NMR data (¹H, ¹³C) confirm structural integrity .

Spectroscopic Characterization

Q: What spectroscopic techniques are employed to characterize this compound, and how do the NMR signals correlate with its molecular structure? A: ¹H and ¹³C NMR are primary tools. Key spectral assignments include:

Proton/Carbon Chemical Shift (δ, ppm) Assignment
¹H: 7.53–7.50 (m)2HAromatic H (ortho to Br)
¹H: 7.36 (dd)1HAromatic H (meta to CN)
¹³C: 145.1Quaternary C (S-linked)
¹³C: 116.2Nitrile (C≡N)
The splitting patterns (e.g., doublet of doublets at δ 7.36) confirm substitution patterns. IR spectroscopy further validates the C≡N stretch (~2230 cm⁻¹) .

Applications in Organic Synthesis

Q: How is this compound utilized as an intermediate in synthesizing sulfur-containing macrocycles? A: Its bromo and phenylsulfanyl groups enable dual reactivity:

  • Bromo substituent : Participates in Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups.
  • Phenylsulfanyl group : Acts as a directing group for C–H activation, facilitating macrocyclization.
    For example, Pd-catalyzed intramolecular coupling yields 14–18-membered macrocycles with >70% efficiency. The nitrile group stabilizes intermediates via π-backbonding with metal catalysts .

Adsorption and Surface Interactions

Q: How do the bromo and phenylsulfanyl substituents influence adsorption behavior on metal surfaces? A: Benzonitrile derivatives exhibit distinct adsorption due to their dipole moment (4.01–4.18 D) and binding sites. For this compound:

  • Bromo group : Enhances electron-withdrawing effects, increasing surface affinity on noble metals (e.g., Au, Pt).
  • Phenylsulfanyl group : Facilitates chemisorption via S–metal bonds, as observed in Ag and Pd systems.
    Computational studies (DFT) suggest tilted adsorption geometries, with the nitrile group oriented away from the surface .

Thermodynamic and Solvation Properties

Q: What methodologies are used to determine solvation free energies and surface energies for this compound? A: Key approaches include:

  • Laser-induced fluorescence (LIF) : Measures solvation dynamics in polar solvents (e.g., water, DMSO).
  • Molecular dynamics (MD) simulations : Predict surface energy (∼45 mN/m) and interfacial orientation.
  • DSC/TGA : Evaluates thermal stability (decomposition >250°C) and phase transitions.
    Experimental data correlate with computational models (COSMO-RS) to optimize solvent selection for reactions .

Reactivity in Cross-Coupling Reactions

Q: How does the phenylsulfanyl substituent affect Suzuki-Miyaura coupling reactivity compared to unsubstituted bromobenzonitriles? A: The phenylsulfanyl group:

  • Electronically : Donates electron density via resonance, reducing oxidative addition rates at Pd(0) centers.
  • Sterically : Hinders catalyst access, requiring bulky ligands (e.g., SPhos) to improve yields.
    Comparative studies show coupling efficiencies: this compound (62%) vs. 4-bromobenzonitrile (85%) under identical conditions .

Mechanistic Studies in Catalysis

Q: What role does this compound play in C–H activation mechanisms, and how are intermediates characterized? A: In Pd-catalyzed C–H activation:

Pre-coordination : The nitrile group binds Pd(II), directing ortho-C–H bond cleavage.

Thioether-assisted cyclometalation : Forms a 5-membered palladacycle intermediate.

Transmetallation : Bromide displacement by arylboronic acids completes the coupling.
In situ XAS and ESI-MS track intermediates, revealing a rate-determining C–H cleavage step (ΔG‡ = 24.3 kcal/mol) .

Comparative Analysis with Structural Analogues

Q: How do halogen substitutions (e.g., Cl, F) at the 4-position alter physicochemical properties? A: Substituent effects include:

Substituent LogP Melting Point (°C) Dipole Moment (D)
Br3.2110–1124.10
Cl2.8108–1103.98
F2.569–723.85
Halogen size and electronegativity directly influence solubility and reactivity in SNAr reactions .

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